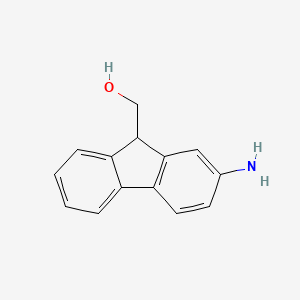

(2-Amino-9H-fluoren-9-yl)methanol

Description

BenchChem offers high-quality (2-Amino-9H-fluoren-9-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-9H-fluoren-9-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-9H-fluoren-9-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11(10)14(8-16)13(12)7-9/h1-7,14,16H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEYUWQQBFAPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570242 | |

| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162021-14-9 | |

| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (2-Amino-9H-fluoren-9-yl)methanol

Abstract

(2-Amino-9H-fluoren-9-yl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science, incorporating a reactive primary amine and a primary alcohol on a rigid, fluorescent fluorene scaffold. This guide provides a detailed, technically-grounded protocol for its synthesis, designed for researchers and drug development professionals. The presented pathway involves a two-stage process commencing with the commercially available 2-Amino-9-fluorenone. The core of the synthesis is the selective reduction of the ketone moiety using sodium borohydride. This document elucidates the causal mechanisms behind the experimental choices, provides a self-validating protocol complete with purification and characterization steps, and emphasizes critical safety considerations.

Strategic Approach: Retrosynthetic Analysis

The synthesis of (2-Amino-9H-fluoren-9-yl)methanol is most efficiently approached through the reduction of a suitable precursor. A retrosynthetic analysis reveals that the target molecule can be directly obtained from 2-Amino-9-fluorenone via the selective reduction of the C9 ketone.

Retrosynthetic Pathway:

This strategy is advantageous due to the commercial availability and relative stability of 2-Amino-9-fluorenone. The primary challenge lies in the selective reduction of the ketone in the presence of the aromatic amine. A mild and chemoselective reducing agent is therefore paramount. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a highly effective agent for reducing aldehydes and ketones to their corresponding alcohols while being significantly less reactive towards other functional groups like esters, amides, or the aromatic system itself, unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄)[1].

Synthesis of the Precursor: 2-Amino-9-fluorenone

While 2-Amino-9-fluorenone is commercially available, its synthesis from 2-Nitro-9H-fluoren-9-one is a common procedure for laboratories where the former is not readily in stock.

Overview of 2-Amino-9-fluorenone Synthesis

The conversion of the nitro group to an amine is typically achieved through catalytic hydrogenation. This method is known for its high yields and clean reaction profiles, producing water as the only byproduct.

The general reaction is as follows:

-

Reaction: 2-Nitro-9H-fluoren-9-one is hydrogenated in the presence of a metal catalyst (e.g., Platinum on carbon) to yield 2-Amino-9-fluorenone.

-

Significance: This step is crucial as the amine functionality is often a key site for further derivatization in drug development. The choice of a catalytic system ensures the selective reduction of the nitro group without affecting the ketone or the aromatic rings[2][3].

Final Stage: Selective Reduction of 2-Amino-9-fluorenone

This section provides a detailed, field-proven protocol for the synthesis of (2-Amino-9H-fluoren-9-yl)methanol.

Mechanistic Rationale

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the fluorenone ring. The oxygen of the carbonyl group is highly electronegative, polarizing the C=O bond and rendering the carbon susceptible to attack[4]. The resulting alkoxide intermediate is subsequently protonated during the workup step (typically by the solvent, methanol, or added water/acid) to yield the final alcohol product[5]. The use of a protic solvent like methanol is common as it facilitates the reaction and participates in the protonation steps[6][7].

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials & Reagents:

-

2-Amino-9-fluorenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Deionized water (DI H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with stir bar

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-9-fluorenone (1.0 g, 5.12 mmol, 1.0 equiv.) in anhydrous methanol (25 mL). Stir the mixture at room temperature until all the solid has dissolved. The solution should appear as a colored solution.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice-water bath. To this stirring solution, add sodium borohydride (0.29 g, 7.68 mmol, 1.5 equiv.) portion-wise over 10-15 minutes. Causality: Adding the NaBH₄ slowly at a reduced temperature helps to control the initial exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot (2-Amino-9-fluorenone) and the appearance of a new, more polar product spot indicates the reaction is proceeding. The bright yellow color of the starting material should fade to a lighter shade as the conjugated ketone is reduced[1][4].

-

Quenching the Reaction: After the reaction is complete (as determined by TLC), cool the flask again in an ice bath. Slowly and carefully add deionized water (10 mL) to quench any remaining NaBH₄. Caution: This will generate hydrogen gas, so ensure adequate ventilation.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Aqueous Workup & Extraction: To the remaining aqueous residue, add ethyl acetate (30 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with DI water (2 x 20 mL) and brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to afford (2-Amino-9H-fluoren-9-yl)methanol as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of the newly formed CH-OH group and the retention of the aromatic protons.

-

IR Spectroscopy: To verify the disappearance of the ketone C=O stretch (around 1715 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹) in the product.

-

Melting Point: To compare with literature values and assess purity.

Quantitative Data Summary

| Parameter | 2-Amino-9-fluorenone | Sodium Borohydride | (2-Amino-9H-fluoren-9-yl)methanol |

| Molecular Weight ( g/mol ) | 195.22[8] | 37.83 | 197.24 |

| Amount (g) | 1.0 | 0.29 | Theoretical Yield: 1.01 g |

| Moles (mmol) | 5.12 | 7.68 | 5.12 |

| Molar Equivalents | 1.0 | 1.5 | 1.0 |

| Role | Starting Material | Reducing Agent | Product |

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the chemical transformation.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Amino-9-fluorenone: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.[8]

-

Sodium Borohydride (NaBH₄): Corrosive and reacts with water or acids to produce flammable hydrogen gas. Handle with care and quench slowly.

-

Methanol: Flammable liquid and toxic upon ingestion, inhalation, or skin contact.

-

Ethyl Acetate: Flammable liquid and can cause eye and respiratory irritation.

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide outlines a robust and reproducible protocol for the synthesis of (2-Amino-9H-fluoren-9-yl)methanol from 2-Amino-9-fluorenone. The selection of sodium borohydride as the reducing agent provides excellent chemoselectivity for the ketone reduction, representing an efficient and reliable method for accessing this versatile chemical intermediate. By understanding the underlying mechanisms and adhering to the detailed procedural and safety guidelines, researchers can confidently produce this compound for applications in pharmaceutical development and materials science.

References

-

OpenBU. Borohydride Reduction of Fluorenone. Available at: [Link]

-

Reduction of 9-fluorenone. Available at: [Link]

-

EduBirdie. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note. Available at: [Link]

-

OpenBU. Borohydride Reduction of Fluorenone. Available at: [Link]

-

Reddit. [College Chemistry] Organic Chemistry: Reduction of fluorenone with NaBH4. Published February 25, 2016. Available at: [Link]

-

ACS Publications. Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Available at: [Link]

-

YouTube. Reduction of 9-Fluorenone Lab Experiment. Published April 30, 2021. Available at: [Link]

-

ResearchGate. The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies | Request PDF. Available at: [Link]

Sources

- 1. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. reddit.com [reddit.com]

- 6. DSpace [open.bu.edu]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. 2-氨基-9-芴酮 98% | Sigma-Aldrich [sigmaaldrich.cn]

(2-Amino-9H-fluoren-9-yl)methanol molecular structure

An In-Depth Technical Guide to the Molecular Structure of (2-Amino-9H-fluoren-9-yl)methanol

Abstract

(2-Amino-9H-fluoren-9-yl)methanol is a multifunctional organic molecule built upon the rigid, polycyclic aromatic scaffold of fluorene. It incorporates a primary amine at the C2 position and a hydroxymethyl group at the C9 position, creating a unique combination of reactive sites and structural features. This guide provides a comprehensive analysis of its molecular structure, drawing upon established principles of organic chemistry and comparative data from its parent compounds, 2-aminofluorene and 9-fluorenemethanol. We will explore its predicted physicochemical properties, a detailed protocol for its structural elucidation via spectroscopic methods, plausible synthetic pathways, and the potential implications of its structure in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this versatile chemical entity.

The Fluorene Scaffold: A Foundation of Rigidity and Functionality

The core of the target molecule is the 9H-fluorene system, a tricyclic aromatic hydrocarbon consisting of two benzene rings fused to a central cyclopentane ring.[1] This structure, with the molecular formula (C₆H₄)₂CH₂, is nearly planar and highly aromatic.[1][2] The rigidity of the fluorene backbone makes it an attractive scaffold in drug design and materials science, where a well-defined three-dimensional structure is often crucial for biological activity or photophysical properties.

A key feature of the fluorene scaffold is the acidity of the C9-protons (pKa ≈ 22.6 in DMSO), which facilitates deprotonation to form the stable, aromatic fluorenyl anion.[1] This reactivity makes the C9 position a prime site for functionalization, as demonstrated by the presence of the hydroxymethyl group in the title compound. Derivatives of fluorene have found applications as herbicides, growth regulators, and components in the formation of specialized polymers.[2]

Elucidation of the Molecular Structure

A complete understanding of (2-Amino-9H-fluoren-9-yl)methanol requires a multi-faceted approach, combining the analysis of its physical properties with advanced spectroscopic techniques.

Physicochemical Properties

While specific experimental data for (2-Amino-9H-fluoren-9-yl)methanol is not widely published, its properties can be reliably predicted based on its constituent parts, primarily 9-fluorenemethanol.

| Property | Predicted Value / Observation | Rationale / Reference |

| Molecular Formula | C₁₄H₁₃NO | Derived from structural components. |

| Molecular Weight | 211.26 g/mol | Calculated from the molecular formula. |

| Appearance | White to light yellow crystalline powder | Based on the appearance of 9-fluorenemethanol.[3][4] |

| Melting Point | >100 °C | The melting point of the parent 9-fluorenemethanol is 105-107 °C.[3][5] The amino group may alter this slightly. |

| Solubility | Soluble in organic solvents like methanol, DMSO, THF. Insoluble in water. | Based on the properties of fluorene and 9-fluorenemethanol.[1][3] |

Spectroscopic Characterization: A Predictive Framework

Spectroscopy is essential for the unambiguous confirmation of the molecular structure. The following sections describe the expected spectral data and provide standardized protocols for their acquisition.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted Data, 400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.2 | Multiplet | 7H | Aromatic protons (fluorene ring) |

| ~ 5.5 | Singlet (broad) | 2H | -NH₂ protons (amine) |

| ~ 5.0 | Triplet | 1H | -OH proton (hydroxyl) |

| ~ 4.8 | Triplet | 1H | C9-H proton |

| ~ 3.6 | Doublet of Doublets | 2H | -CH₂- protons (methylene) |

Causality Behind Predictions: The aromatic protons are expected to reside in the typical 7.2-7.8 ppm range, appearing as a complex multiplet due to spin-spin coupling.[4] The protons of the primary amine and hydroxyl groups are exchangeable and will appear as broad signals. The C9 proton and the adjacent methylene protons will exhibit coupling, leading to the predicted triplet and doublet of doublets, respectively.

Experimental Protocol: ¹H NMR Spectroscopy

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Process the resulting Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Description |

| 3450 - 3300 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3400 - 3200 | Medium, Sharp (two bands) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~ 1620 | Medium | N-H bend (scissoring) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| ~ 1250 | Strong | C-N stretch |

| ~ 1050 | Strong | C-O stretch (primary alcohol) |

Self-Validating System: The presence of distinct, strong bands for the O-H, N-H, C-N, and C-O stretches provides a rapid and reliable confirmation of the molecule's key functional groups, validating the successful synthesis. The IR spectrum of the parent 9-fluorenemethanol shows a characteristic broad O-H stretch around 3300 cm⁻¹.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the molecule's functional groups.

MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern.

-

Expected Molecular Ion [M]⁺: m/z = 211.0997 (for C₁₄H₁₃NO)

-

Predicted Major Fragments:

-

m/z = 193: Loss of H₂O (water) from the molecular ion.

-

m/z = 180: Loss of -CH₂OH (hydroxymethyl radical). This fragment, the 2-aminofluorenyl cation, is expected to be highly stable and potentially the base peak.

-

m/z = 165: Subsequent loss of the amino group from the m/z=180 fragment, similar to the fragmentation of 9-fluorenemethanol which shows a base peak at m/z 165.[7]

-

Crystallographic Analysis

Single-crystal X-ray diffraction would provide the definitive, unambiguous three-dimensional structure. While a crystal structure for (2-Amino-9H-fluoren-9-yl)methanol is not publicly available, analysis of related structures reveals key insights. Crystal structures of other 9,9-disubstituted fluorene derivatives show that the fluorene unit is generally planar, though slight twists can occur due to packing effects in the crystal lattice.[8] The presence of both a hydroxyl and an amino group in the target molecule creates significant potential for intermolecular hydrogen bonding, which would dominate the crystal packing arrangement, likely forming extensive networks and influencing the material's bulk properties.

Synthesis and Reactivity

A plausible and efficient synthesis of (2-Amino-9H-fluoren-9-yl)methanol can be envisioned starting from 2-aminofluorene, leveraging established reactions used for the synthesis of 9-fluorenemethanol.[9]

Proposed Synthetic Workflow

The synthesis can be approached in three main steps: protection of the amine, formylation at the C9 position, and subsequent reduction.

Caption: Proposed three-step synthesis of (2-Amino-9H-fluoren-9-yl)methanol.

Causality Behind Experimental Choices:

-

Protection: The primary amine at C2 is nucleophilic and would interfere with the base-catalyzed formylation at C9. Acetyl protection is a standard, robust method to temporarily deactivate the amine.

-

Formylation: The C9 position is the most acidic site on the fluorene ring. A strong base like sodium hydride (NaH) is required to deprotonate it, creating a nucleophilic anion that readily attacks ethyl formate to install the aldehyde group. This is analogous to the industrial preparation of 9-fluorenecarboxaldehyde.[9]

-

Reduction & Deprotection: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the aldehyde to a primary alcohol without affecting the aromatic rings or the amide.[9] The final deprotection step (hydrolysis of the amide) unmasks the C2-amino group to yield the final product.

Biological and Pharmacological Context

The molecular structure of (2-Amino-9H-fluoren-9-yl)methanol suggests a complex biological profile, inheriting characteristics from both the 2-aminofluorene and the broader class of fluorene derivatives.

-

The Legacy of 2-Aminofluorene: 2-Aminofluorene and its acetylated derivative (2-AAF) are well-documented mutagens and carcinogens.[10][11] Their mechanism involves metabolic activation to reactive species that can form adducts with DNA, leading to genetic mutations.[10][12] Any research involving the title compound must proceed with the assumption of potential toxicity and appropriate safety precautions.

-

The Promise of the Fluorene Scaffold: Conversely, the fluorene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological actions, including antimicrobial, anticancer, and antiviral properties.[13][14] For example, Tilorone, a fluorenone derivative, is a known broad-spectrum antiviral agent.[14]

Caption: Relationship between parent scaffolds and the potential of the target molecule.

The title compound can thus be viewed as a molecular chimera. It could serve as a valuable chemical probe to study the mechanisms of aminofluorene-induced DNA damage, with the hydroxymethyl group providing a handle for attaching fluorescent tags or other reporters. Alternatively, it could be a starting point for the synthesis of novel therapeutic agents, where the fluorene core acts as a rigid anchor, and the amino and hydroxyl groups are sites for diversification to optimize binding to a biological target.

Conclusion

(2-Amino-9H-fluoren-9-yl)methanol is a molecule of significant structural and functional interest. Its architecture is defined by the rigid planarity of the fluorene core, functionalized with a nucleophilic amine and a versatile hydroxyl group. While a comprehensive experimental profile is yet to be established in the public domain, a robust understanding of its structure can be achieved through a combination of predictive modeling based on its parent compounds and systematic characterization using established spectroscopic protocols. The duality of its heritage—the toxicity of 2-aminofluorene and the therapeutic potential of the fluorene scaffold—makes it a compelling target for further investigation in medicinal chemistry, toxicology, and materials science.

References

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Examples of fluorene derivatives reported by us previously.[3][15]. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2-Aminofluorene. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Structures of fluorene derivatives 1–4, the syntheses and crystal... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2-Aminofluorene. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Fluorene. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

9H-fluoren-9-ylmethanol. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]

-

Chemical Properties of Fluorene-9-methanol (CAS 24324-17-2). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

-

Fifty Years of Research on N-acetyl-2-aminofluorene, One of the Most Versatile Compounds in Experimental Cancer Research. (1991). PubMed. Retrieved January 17, 2026, from [Link]

-

Fluorene. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

9H-Fluorene-9-methanol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

9-Fluorenemethanol | CAS#:24324-17-2. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]

-

Applications of fluorine-containing amino acids for drug design. (2020). PubMed. Retrieved January 17, 2026, from [Link]

-

(9H-FLUOREN-9-YL)METHANOL | CAS 24324-17-2. (n.d.). Matrix Fine Chemicals. Retrieved January 17, 2026, from [Link]

- Simple preparation process of 9-fluorenemethanol. (n.d.). Google Patents.

-

CAS No : 24324-17-2 | Product Name : 9-Fluorenemethanol. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

-

9-Fluorenone derivatives drugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

9H-Fluorene-9,9-dimethanol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. 9-Fluorenemethanol | CAS#:24324-17-2 | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN103351280A - Simple preparation process of 9-fluorenemethanol - Google Patents [patents.google.com]

- 10. 2-Aminofluorene - Wikipedia [en.wikipedia.org]

- 11. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

A Comprehensive Spectroscopic and Methodological Guide to 9-Fluorenemethanol (CAS No. 24324-17-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and pharmaceutical development, the precise characterization of chemical entities is paramount. This guide provides an in-depth technical overview of the spectroscopic properties of 9-Fluorenemethanol (CAS No. 24324-17-2). While this compound is a crucial building block, particularly as the precursor to the widely used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in peptide synthesis, the rigorous analytical techniques detailed herein are universally applicable across the field of drug discovery and development.[1][2][3] The structural elucidation of molecules, whether they are synthetic intermediates or novel drug candidates, relies on a synergistic application of various spectroscopic methods. This document serves as a practical reference for scientists, offering not just data, but the underlying principles and methodologies for robust spectroscopic analysis.

Compound Profile: 9-Fluorenemethanol

Structure:

Caption: Chemical structure of 9-Fluorenemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Spectroscopic Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.2-7.8 | Multiplet | 8H | Aromatic protons (fluorene ring) |

| ~4.3 | Triplet | 1H | Methine proton (C9-H) |

| ~3.8 | Doublet | 2H | Methylene protons (-CH₂OH) |

| ~1.5 | Singlet | 1H | Hydroxyl proton (-OH) |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Interpretation: The ¹H NMR spectrum of 9-Fluorenemethanol is characterized by a complex multiplet in the aromatic region (δ 7.2-7.8 ppm), integrating to eight protons, which is consistent with the fluorene ring system.[1] The distinct signals for the methine proton at the 9-position and the hydroxymethyl group protons confirm the overall structure.[1] The coupling between the methine and methylene protons can often be observed, leading to the triplet and doublet multiplicities, respectively. The hydroxyl proton signal is typically a broad singlet and its position can be concentration-dependent.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 9-Fluorenemethanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set appropriate parameters: spectral width, number of scans, acquisition time, and relaxation delay.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and analyze the multiplicities.

-

Caption: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy

Carbon NMR provides information about the number and types of carbon atoms in a molecule.

Key Spectroscopic Data:

| Chemical Shift (δ) ppm | Assignment |

| ~147 | Quaternary aromatic carbons (C11a, C13a) |

| ~141 | Quaternary aromatic carbons (C4a, C4b) |

| ~127-129 | Aromatic CH carbons |

| ~125 | Aromatic CH carbons |

| ~120 | Aromatic CH carbons |

| ~65 | Methylene carbon (-CH₂OH) |

| ~50 | Methine carbon (C9) |

Note: Assignments are approximate and can be confirmed by 2D NMR techniques.

Interpretation: The ¹³C NMR spectrum will show distinct signals for the different carbon environments. The downfield signals correspond to the aromatic carbons, while the upfield signals are from the aliphatic methine and methylene carbons. The number of signals will reflect the symmetry of the fluorene ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Spectroscopic Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3647-3618 | O-H stretch | Alcohol (-OH) |

| 3060-3030 | C-H stretch (aromatic) | Aromatic ring |

| 2950-2850 | C-H stretch (aliphatic) | -CH, -CH₂ |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1050-1000 | C-O stretch | Primary alcohol |

Interpretation: The IR spectrum of 9-Fluorenemethanol clearly indicates the presence of a hydroxyl group due to the broad O-H stretching band around 3600 cm⁻¹.[1] The presence of both aromatic and aliphatic C-H stretches further confirms the structure.[1] The strong C-O stretching absorption is also a key diagnostic peak for the alcohol functionality.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid 9-Fluorenemethanol sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: ATR-IR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Key Spectroscopic Data (Electron Ionization - EI):

| m/z | Interpretation |

| 196 | Molecular ion [M]⁺ |

| 178 | Loss of H₂O |

| 165 | Loss of -CH₂OH |

| 152 | Further fragmentation |

Interpretation: The mass spectrum under electron ionization (EI) conditions is expected to show a molecular ion peak at m/z 196, corresponding to the molecular weight of 9-Fluorenemethanol.[4][6] Common fragmentation pathways include the loss of a water molecule (m/z 178) and the loss of the hydroxymethyl group (m/z 165), leading to the stable fluorenyl cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 9-Fluorenemethanol in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Method Development:

-

Select an appropriate GC column (e.g., nonpolar or medium polarity).

-

Develop a temperature program to ensure good separation and peak shape.

-

-

MS Method Development:

-

Set the MS to operate in EI mode.

-

Define the mass range to be scanned (e.g., m/z 40-400).

-

-

Data Acquisition: Inject the sample into the GC-MS system.

-

Data Analysis:

Caption: GC-MS Experimental Workflow.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating profile for 9-Fluorenemethanol (CAS No. 24324-17-2). The convergence of data from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation. The detailed experimental protocols offer a framework for researchers to obtain high-quality data, which is a cornerstone of scientific integrity in chemical and pharmaceutical research. While the focus here is on a specific, yet important, building block, the principles and workflows are broadly applicable to the characterization of a wide range of organic molecules encountered in drug development.

References

-

LookChem. (n.d.). Cas 24324-17-2, 9-Fluorenemethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9H-Fluorene-9-methanol. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Fluorene-9-methanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

solubility of (2-Amino-9H-fluoren-9-yl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (2-Amino-9H-fluoren-9-yl)methanol in Organic Solvents

Abstract

This technical guide offers a comprehensive analysis of the solubility characteristics of (2-Amino-9H-fluoren-9-yl)methanol in organic solvents. In the absence of specific published quantitative solubility data for this compound, this document establishes a predictive solubility profile based on the known properties of structurally analogous compounds, namely 9-fluorenemethanol, 2-aminofluorene, and fluorene. Furthermore, this guide provides a detailed, step-by-step experimental protocol for the accurate determination of the solubility of (2-Amino-9H-fluoren-9-yl)methanol using the isothermal shake-flask method. This resource is designed for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical guidance for solvent selection and the design of robust experimental procedures.

Section 1: Introduction to (2-Amino-9H-fluoren-9-yl)methanol

(2-Amino-9H-fluoren-9-yl)methanol is a derivative of fluorene, characterized by the presence of a hydroxyl group at the 9-position and an amino group at the 2-position of the fluorene ring system. The unique combination of a bulky, nonpolar fluorene backbone with two polar functional groups—a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and an amino group which is also a hydrogen bond donor and a weak base—suggests a complex solubility profile. Understanding this profile is critical for applications in medicinal chemistry, materials science, and synthetic chemistry, where this compound may serve as a key intermediate or a final product.

Predicted Physicochemical Properties:

While experimental data for (2-Amino-9H-fluoren-9-yl)methanol is scarce, we can infer its properties from its constituent parts. The parent compound, 9-fluorenemethanol, is a white to yellowish solid with a melting point of 105-107 °C[1][2][3][4]. The introduction of an amino group is expected to increase the polarity and may influence the melting point and other physical properties. The fluorene core itself is nonpolar and highly soluble in many organic solvents[5].

Section 2: Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For (2-Amino-9H-fluoren-9-yl)methanol, the key interactions to consider are:

-

Van der Waals forces: The large, aromatic fluorene ring system will contribute significantly to nonpolar interactions.

-

Dipole-dipole interactions: The polar amino and hydroxyl groups will induce dipole moments, allowing for interactions with polar solvents.

-

Hydrogen bonding: Both the -OH and -NH2 groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This is a critical factor for solubility in protic solvents.

The interplay of these forces will determine the extent to which (2-Amino-9H-fluoren-9-yl)methanol dissolves in a given organic solvent. A solvent that can effectively interact with both the nonpolar fluorene backbone and the polar functional groups is likely to be a good solvent for this compound.

Section 3: Predicted Solubility Profile in Organic Solvents

Based on the solubility data of related compounds, we can predict the solubility behavior of (2-Amino-9H-fluoren-9-yl)methanol.

-

9-Fluorenemethanol is known to be soluble in methanol (50 mg/mL) and benzene, indicating its solubility in both polar protic and nonpolar aromatic solvents[1][2][3].

-

Fluorene exhibits good solubility in a range of organic solvents, with higher solubility in aromatic solvents like benzene and toluene[5][6].

-

2-Aminofluorene is reported to be recrystallized from dilute alcohol, suggesting solubility in polar protic solvents[7]. Organic amines, in general, are soluble in organic solvents[8].

Combining these observations, (2-Amino-9H-fluoren-9-yl)methanol is predicted to be soluble in a range of polar and moderately nonpolar organic solvents.

Table 1: Predicted Solubility of (2-Amino-9H-fluoren-9-yl)methanol in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl and amino groups can form strong hydrogen bonds with the solvent. The parent compound, 9-fluorenemethanol, is highly soluble in methanol[2]. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the polar functional groups. |

| Nonpolar Aromatic | Benzene, Toluene | Moderate | The nonpolar fluorene backbone will have favorable π-π stacking interactions with aromatic solvents. 9-fluorenemethanol is soluble in benzene[1]. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with both the polar and nonpolar parts of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF is a polar ether and is expected to be a better solvent than the less polar diethyl ether. |

| Alkanes | Hexane, Heptane | Low | The large, nonpolar fluorene ring may provide some solubility, but the polar functional groups will limit solubility in highly nonpolar solvents. |

Section 4: Experimental Determination of Solubility

Given the predictive nature of the above profile, experimental verification is essential for any practical application. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Rationale for Experimental Verification

Theoretical predictions provide a valuable starting point for solvent screening, but they cannot replace empirical data. Factors such as crystalline packing forces in the solid state can significantly impact solubility and are difficult to predict accurately. Experimental determination provides precise, quantitative data that is crucial for process development, formulation, and quality control.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of (2-Amino-9H-fluoren-9-yl)methanol.

Materials and Reagents:

-

(2-Amino-9H-fluoren-9-yl)methanol (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Protocol:

-

Preparation of Vials: Add an excess amount of solid (2-Amino-9H-fluoren-9-yl)methanol to several vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of (2-Amino-9H-fluoren-9-yl)methanol.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Data Analysis and Reporting

The solubility should be reported as the average of multiple determinations at a specified temperature. It is also good practice to confirm that the solid material remaining after the experiment is the same polymorphic form as the starting material, for example, by using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).

Section 5: Factors Influencing Solubility

Several factors can influence the solubility of (2-Amino-9H-fluoren-9-yl)methanol:

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature[6][9]. This relationship can be quantified and is important for processes like recrystallization.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound of high purity for accurate solubility determination.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility[10]. A systematic screening of solvents with varying polarities can provide a comprehensive understanding of the solubility profile.

Section 6: Conclusion

Section 7: References

-

ChemBK. (2024, April 9). 9H-fluoren-9-ylmethanol. Retrieved from [Link]

-

National Institutes of Health (NIH). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

ACS Publications. Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ResearchGate. Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, December 27). Fluorene. Retrieved from [Link]

-

ResearchGate. Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Retrieved from [Link]

-

Cheméo. Chemical Properties of Fluorene-9-methanol (CAS 24324-17-2). Retrieved from [Link]

-

Chemsrc. 9-Fluorenemethanol | CAS#:24324-17-2. Retrieved from [Link]

-

National Institutes of Health (NIH). 9H-Fluorene-9-methanol | C14H12O | CID 90466. PubChem. Retrieved from [Link]

-

National Institutes of Health (NIH). 2-Aminofluorene | C13H11N | CID 1539. PubChem. Retrieved from [Link]

-

Google Patents. CN103351280A - Simple preparation process of 9-fluorenemethanol. Retrieved from

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

-

ResearchGate. Determination and analysis of flutamide solubility in different solvent systems at different temperatures (T = 278.15–323.15 K). Retrieved from [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 9-Fluorenemethanol 9-Fluorenylmethanol [sigmaaldrich.com]

- 3. 9-Fluorenemethanol CAS#: 24324-17-2 [m.chemicalbook.com]

- 4. 9-Fluorenemethanol | CAS#:24324-17-2 | Chemsrc [chemsrc.com]

- 5. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Safe Handling of (2-Amino-9H-fluoren-9-yl)methanol for Research and Development

This document provides a comprehensive guide to the safe handling and management of (2-Amino-9H-fluoren-9-yl)methanol. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The recommendations herein are based on a composite hazard assessment, necessitated by the absence of a specific Safety Data Sheet (SDS) for this molecule. Our approach combines the known toxicological data of its core structures: 9H-fluoren-9-ylmethanol and the 2-aminofluorene moiety.

Executive Summary & Hazard Identification

Direct toxicological and safety data for (2-Amino-9H-fluoren-9-yl)methanol are not publicly available. Therefore, a conservative safety protocol is mandatory. This guide is built upon the principle of structural analogy, a standard practice in chemical safety assessment for novel compounds. We will evaluate the hazards associated with two primary components:

-

The Fluorenylmethanol Backbone: Based on the parent compound, 9-fluorenylmethanol (CAS 24324-17-2), hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

-

The Aromatic Amine Moiety: Based on the analogous compound, 2-aminofluorene (CAS 153-78-6), this functional group introduces a high degree of concern. 2-Aminofluorene is a well-documented mutagen and carcinogen, capable of causing genetic defects and cancer in laboratory animals.[4][5][6]

Consequently, (2-Amino-9H-fluoren-9-yl)methanol must be treated as a potential human carcinogen and mutagen with irritant properties. A summary of the presumed hazard profile is detailed below.

Table 1: Presumed GHS Hazard Classification for (2-Amino-9H-fluoren-9-yl)methanol

| Hazard Class | Category | Hazard Statement | Rationale |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for 9-fluorenylmethanol.[1][3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Based on data for 9-fluorenylmethanol.[1][2][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on data for 9-fluorenylmethanol.[2] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Based on data for 2-aminofluorene.[5][6] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Based on extensive evidence for 2-aminofluorene and its metabolites.[4][6][8] |

| Acute Aquatic Toxicity | Category 2 | H401: Toxic to aquatic life | Based on data for a related fluorene compound.[9] |

| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects | Based on data for a related fluorene compound.[7][9] |

Causality of Hazards: Understanding the Risk

The primary driver for the heightened safety precautions is the presence of the aromatic amine group on the fluorene ring.

-

Metabolic Activation of 2-Aminofluorene: In biological systems, aromatic amines like 2-aminofluorene can be metabolically activated.[4][6] The body's own metabolic enzymes, such as cytochrome P450, can convert the amine into reactive electrophilic species.[4] These intermediates can then form covalent adducts with DNA.[8][10]

-

Genotoxicity and Carcinogenicity: The formation of DNA adducts can lead to errors in DNA replication, resulting in mutations.[4][6] This genotoxic mechanism is the underlying cause of the observed carcinogenicity, with studies showing that 2-aminofluorene and its metabolite, 2-acetylaminofluorene (2-AAF), induce tumors at multiple sites in animals, including the liver, bladder, and kidneys.[4][6][11]

Given that (2-Amino-9H-fluoren-9-yl)methanol contains this precise toxicophore, it is imperative to assume it can undergo similar metabolic activation. The irritant properties of the fluorenylmethanol backbone further compound the risk by potentially increasing skin permeability and absorption.

Mandatory Engineering Controls & Personal Protective Equipment (PPE)

Given the presumed carcinogenicity and potential for skin absorption, robust controls are required to minimize all routes of exposure.

Engineering Controls

-

Chemical Fume Hood: All work involving the handling of solid (2-Amino-9H-fluoren-9-yl)methanol or its solutions must be conducted within a certified and properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of dust or aerosols.

-

Designated Work Area: A specific area within the fume hood should be designated for handling this compound. This area should be clearly marked as a "Designated Carcinogen Handling Area."

-

Ventilation: Ensure the laboratory has adequate general ventilation, in addition to the local exhaust ventilation provided by the fume hood.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential. Standard laboratory PPE is insufficient.

-

Hand Protection: Double gloving is mandatory. Wear two pairs of nitrile gloves, with the outer glove cuff pulled over the lab coat sleeve. Gloves must be inspected before use and changed immediately upon any sign of contamination or every 1-2 hours of continuous use. Use proper glove removal technique to avoid skin contact.[7]

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[1] In addition, a full-face shield must be worn over the goggles when handling the solid powder or when there is any risk of splashing.

-

Body Protection: A dedicated lab coat, preferably a low-permeability, solid-front gown with tight cuffs, must be worn. This coat should be removed before leaving the laboratory and laundered separately from personal clothing. Do not wear shorts or open-toed shoes.[12]

-

Respiratory Protection: When engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (N100, R100, or P100) is necessary.[13] All respirator use requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.

Caption: PPE donning and doffing sequence for handling potent compounds.

Standard Operating Protocol: Weighing and Solution Preparation

This protocol details the steps for safely weighing the solid compound and preparing a stock solution. The objective is to prevent the generation and release of airborne particles and avoid contamination of surfaces.

Materials:

-

(2-Amino-9H-fluoren-9-yl)methanol in a sealed container.

-

Analytical balance (located inside the fume hood or in a containment enclosure).

-

Spatula, weigh paper/boat.

-

Appropriate solvent.

-

Volumetric flask with stopper.

-

Waste container for contaminated disposables.

-

Decontamination solution (e.g., 70% ethanol).

Procedure:

-

Preparation:

-

Confirm the fume hood is operating correctly (check airflow monitor).

-

Cover the work surface inside the hood with disposable absorbent liner.

-

Don all required PPE as described in Section 3.2.

-

Pre-label all necessary glassware (e.g., volumetric flask) with the compound name, concentration, date, and hazard warnings (Carcinogen/Mutagen).

-

-

Weighing:

-

Place the analytical balance on the lined surface within the hood.

-

Allow the sealed container of the compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Gently open the container inside the hood. Avoid any sudden movements that could aerosolize the powder.

-

Using a clean spatula, carefully transfer the desired amount of solid onto a weigh boat or paper on the balance. Do not "tap" the spatula on the container opening.

-

Once the desired weight is obtained, securely close the primary compound container.

-

-

Transfer and Dissolution:

-

Carefully transfer the weighed solid into the pre-labeled volumetric flask. A powder funnel may be used to facilitate a clean transfer.

-

Add a small amount of the desired solvent to the weigh boat to rinse any residual powder and transfer the rinse into the flask. Repeat this step twice.

-

Add solvent to the flask, approximately to half the final volume. Stopper and gently swirl to dissolve the compound. Sonication may be used if necessary.

-

Once dissolved, add solvent to the final volume mark. Stopper and invert several times to ensure a homogenous solution.

-

-

Decontamination and Cleanup:

-

All disposable items that contacted the solid (weigh boat, liner, gloves) must be placed directly into a designated hazardous waste bag inside the fume hood.

-

Wipe the spatula, work surface, and any exterior surfaces of glassware with a cloth dampened with decontamination solution.

-

Remove outer gloves and dispose of them in the hazardous waste bag before exiting the fume hood.

-

Follow the full PPE doffing procedure (Section 3.2).

-

Wash hands thoroughly with soap and water.

-

Emergency Procedures: Proactive Response to Exposure and Spills

Immediate and correct response to an emergency is critical to minimizing harm.

Personnel Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention, especially if irritation persists.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device) and call for emergency medical services.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill Management

-

Small Spill (Solid, <1g, inside a fume hood):

-

Ensure appropriate PPE is worn.

-

Gently cover the spill with a damp paper towel to avoid raising dust.

-

Carefully wipe up the material, working from the outside in.

-

Place all contaminated materials into a sealed hazardous waste container.

-

Decontaminate the spill area with an appropriate solvent followed by soap and water.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate: Alert personnel in the immediate area and evacuate the laboratory.

-

Isolate: Close the laboratory doors and prevent entry.

-

Report: Contact your institution's Environmental Health & Safety (EHS) department and emergency services immediately. Provide the compound name and note that it is a suspected carcinogen.

-

Do Not Attempt to Clean: A large spill requires a specialized response from trained personnel with appropriate respiratory protection.

-

Storage and Waste Disposal

-

Storage: Store (2-Amino-9H-fluoren-9-yl)methanol in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][12] The container must be tightly sealed and clearly labeled with the full chemical name and all relevant hazard warnings (Irritant, Suspected Carcinogen, Suspected Mutagen). Store in a designated, secured cabinet for carcinogens.

-

Waste Disposal: All waste materials, including unused compound, contaminated PPE, spill cleanup debris, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container. This waste must be disposed of as "carcinogenic hazardous waste" through your institution's EHS department, in accordance with all local, state, and federal regulations. Do not mix with other waste streams.

References

-

Wikipedia. 2-Aminofluorene. [Link]

-

Heflich RH, Neft RE. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. PubMed. [Link]

-

Crebelli R, Iorio MA. Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives. PubMed. [Link]

-

Sci-Hub. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. [Link]

-

Amanote Research. Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines. [Link]

-

Occupational Safety and Health Administration (OSHA). 2-ACETYLAMINOFLUORENE. [Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). DRAFT Evidence on the Carcinogenicity of 2-Aminofluorene. [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - 2-Acetylaminofluorene. [Link]

-

Nippon Nyukazai Co., Ltd. Safety Data Sheet - AMINO ALCOHOL EA. [Link]

-

Danish Environmental Protection Agency. Selected amines and amino alcohols. [Link]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - 2-Acetylaminofluorene. [Link]

-

ACS Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Aminoethanol. [Link]

-

Nippon Nyukazai Co., Ltd. Safety Data Sheet - AMINO ALCOHOL 2A. [Link]

-

Matrix Fine Chemicals. (9H-FLUOREN-9-YL)METHANOL | CAS 24324-17-2. [Link]

-

Cheméo. Chemical Properties of Fluorene-9-methanol (CAS 24324-17-2). [Link]

-

ChemBK. 9H-fluoren-9-ylmethanol. [Link]

-

PubChem. 9H-Fluorene-9-methanol. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminofluorene - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. sci-hub.st [sci-hub.st]

- 11. nj.gov [nj.gov]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Acetylaminofluorene [cdc.gov]

Sourcing and Application of (2-Amino-9H-fluoren-9-yl)methanol: A Technical Guide for Researchers

For researchers, scientists, and professionals engaged in drug development and advanced materials science, the strategic selection of molecular scaffolds and building blocks is paramount. Among the myriad of heterocyclic and polyaromatic systems, the fluorene nucleus stands out for its rigid, planar structure and rich electronic properties, making it a privileged scaffold in medicinal chemistry and materials science. This guide provides an in-depth technical overview of a specific, functionalized fluorene derivative, (2-Amino-9H-fluoren-9-yl)methanol, covering its commercial sourcing, probable synthetic routes, potential applications, and essential quality control parameters.

Introduction: The Fluorene Scaffold in Modern Chemistry

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a cornerstone in the design of functional molecules. Its inherent fluorescence, thermal stability, and ability to undergo functionalization at various positions, particularly at C2, C7, and C9, have led to its incorporation into a wide range of applications.[1] In drug discovery, fluorene derivatives have been investigated for their potential as anticancer, antimicrobial, and neuroprotective agents.[2] The planar nature of the fluorene ring allows for effective intercalation with DNA, a mechanism exploited in the design of chemotherapeutics.[2] In materials science, the high photoluminescence quantum yields and tunable electronic properties of fluorenes are leveraged in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1][3]

(2-Amino-9H-fluoren-9-yl)methanol is a derivative that combines the key features of the fluorene core with two crucial functional groups: a primary aromatic amine at the C2 position and a primary alcohol at the C9 position. This unique combination suggests its utility as a versatile building block, offering multiple points for further chemical elaboration.

Commercial Sourcing and Supplier Evaluation

The acquisition of high-purity (2-Amino-9H-fluoren-9-yl)methanol is the first critical step for any research and development endeavor. As a specialty chemical, its availability is limited compared to its more common analogue, (9H-Fluoren-9-yl)methanol. Our investigation has identified the following commercial suppliers:

| Supplier | Product Name | Package Size (Example) | CAS Number | Notes |

| Laibo Chem | (2-Amino-9H-fluoren-9-yl)methanol | 100mg | 126330-00-5 | Direct listing of the specified compound.[4] |

| BLD Pharm | (2-Amino-9H-fluoren-9-yl)methanol | Not specified | 162021-14-9 (Internal) | Listed among other fluorene derivatives.[2] |

Due Diligence in Supplier Selection:

Given the specialized nature of this compound, researchers should exercise thorough due diligence when selecting a supplier. Key considerations include:

-

Purity and Characterization Data: Request a Certificate of Analysis (CoA) for the specific lot being purchased. This should include, at a minimum, the purity as determined by High-Performance Liquid Chromatography (HPLC) and confirmation of identity by ¹H NMR and Mass Spectrometry.

-

Availability and Lead Times: Inquire about stock availability and expected delivery times, as these can be significant for project planning.

-

Technical Support: A reliable supplier should have knowledgeable technical support staff who can answer questions regarding the compound's properties and handling.

Proposed Synthesis of (2-Amino-9H-fluoren-9-yl)methanol

While specific literature detailing the synthesis of (2-Amino-9H-fluoren-9-yl)methanol is not abundant, a plausible and efficient synthetic route can be proposed based on well-established transformations of the fluorene core. A likely two-step approach would start from the commercially available 2-aminofluorene.

Step 1: Formylation of 2-Aminofluorene

The first step would involve the introduction of a formyl group at the C9 position. This can be achieved through a Vilsmeier-Haack type reaction or by deprotonation at the acidic C9 position followed by reaction with a formylating agent. However, a more common and analogous reaction is the formylation of fluorene itself. This is often accomplished by treating fluorene with a strong base, such as sodium ethoxide, to generate the fluorenyl anion, which then reacts with an electrophilic formyl source like ethyl formate. The resulting 9-formylfluorene can then be further functionalized. A similar strategy applied to a protected 2-aminofluorene would be a viable route.

Step 2: Reduction of the 9-Formyl Group

The second step would be the reduction of the 9-formyl group to the corresponding primary alcohol. This is a standard transformation readily achieved with a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). This reduction is typically high-yielding and chemoselective, leaving the aromatic rings and the amino group intact.

Potential Applications in Research and Drug Development

The bifunctional nature of (2-Amino-9H-fluoren-9-yl)methanol opens up a range of potential applications, primarily as a versatile building block.

-

Fluorescent Probes and Labels: The inherent fluorescence of the fluorene core is well-documented. The amino group at the C2 position provides a convenient handle for conjugation to biomolecules (e.g., proteins, peptides, or nucleic acids) through the formation of amides, sulfonamides, or isothiocyanates. The hydroxyl group at C9 can be used to modulate the solubility and electronic properties of the resulting probe or to attach it to a solid support. Such probes could be valuable tools in fluorescence microscopy and high-throughput screening assays.

-

Medicinal Chemistry: In drug discovery, the 2-aminofluorene scaffold has been explored for various therapeutic indications. (2-Amino-9H-fluoren-9-yl)methanol can serve as a starting material for the synthesis of more complex drug candidates. The amino group can be a key pharmacophoric element or a site for linking to other molecular fragments, while the hydroxyl group can be modified to fine-tune pharmacokinetic properties such as solubility and metabolic stability.

-

Materials Science: Fluorene derivatives are integral to the field of organic electronics.[1] The subject compound could be used as a monomer in polymerization reactions. The amino and hydroxyl groups offer possibilities for creating cross-linked or hyperbranched polymers with unique thermal and electronic properties, potentially for use in OLEDs or as hole-transport materials.

Quality Control and Analytical Validation

Ensuring the identity and purity of (2-Amino-9H-fluoren-9-yl)methanol is crucial for the reliability and reproducibility of experimental results. A comprehensive quality control workflow should include the following analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds. A reversed-phase method is typically suitable for fluorene derivatives.

-

Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might run from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm) and fluorescence detection (excitation ~290 nm, emission ~350-450 nm, to be optimized).

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the fluorene core, the methylene protons of the hydroxymethyl group, and the protons of the amino group. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present, further confirming the fluorene backbone and the presence of the amino and hydroxymethyl substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

-

Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.

Conclusion

(2-Amino-9H-fluoren-9-yl)methanol represents a promising, albeit specialized, building block for researchers in drug discovery and materials science. Its bifunctional nature, combining the desirable properties of the fluorene scaffold with reactive amino and hydroxyl groups, provides a versatile platform for the synthesis of novel functional molecules. While its commercial availability is limited, careful supplier evaluation and rigorous in-house quality control can ensure the procurement of high-quality material. By leveraging established synthetic methodologies and drawing insights from the rich chemistry of related fluorene derivatives, researchers can effectively incorporate this compound into their discovery and development pipelines.

References

-

Global Labor. (2-Amino-9H-fluoren-9-yl)methanol, Package: 100mg, Laibo Chem. Available from: [Link]

-

Creative Biolabs. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Available from: [Link]

-

MDPI. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Available from: [Link]

-

UCF STARS. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Available from: [Link]

-

MDPI. The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Available from: [Link]

-

ResearchGate. 9-Fluorenone derivatives drugs. | Download Scientific Diagram. Available from: [Link]

-

ACS Publications. DERIVATIVES OF FLUORENE. I. N-SUBSTITUTED 2-AMINOFLUORENE AND 2-AMINOFLUORENONE1. Available from: [Link]

-

Thieme Connect. Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar. Available from: [Link]

-

ResearchGate. A Perspective on Synthesis and Applications of Fluorenones. Available from: [Link]

-

ACS Publications. Design and Synthesis of New Stable Fluorenyl-Based Radicals. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of fluorenes and their related compounds from biaryls and Meldrum's acid derivatives. Available from: [Link]

-

PubMed. Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging. Available from: [Link]

-

MySkinRecipes. 2-Aminofluorene. Available from: [Link]

-

Wikipedia. 2-Aminofluorene. Available from: [Link]

-

ResearchGate. Design and Synthesis of New Stable Fluorenyl-Based Radicals. Available from: [Link]

-

PubMed. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Available from: [Link]

-

PubMed. Design and synthesis of new stable fluorenyl-based radicals. Available from: [Link]

-

ResearchGate. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Available from: [Link]

-

Semantic Scholar. Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Available from: [Link]

-

ResearchGate. ¹³C NMR spectra of fluorene-based polyimides. Available from: [Link]

-

Chemical Journal of Chinese Universities. ¹³C NMR STUDY OF SEVERAL FLUORENE DERIVATIVES (ORGANIC MATERIAL SENSITIZER). Available from: [Link]

-

ResearchGate. Nanostructured Quatsomes Encapsulating Fluorene-Derivatives for Lysosomal Labeling and Tracking. Available from: [Link]

Sources

Methodological & Application

use of (2-Amino-9H-fluoren-9-yl)methanol in peptide synthesis

An In-Depth Guide to the Application of (2-Amino-9H-fluoren-9-yl)methanol in Advanced Peptide Synthesis

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (2-Amino-9H-fluoren-9-yl)methanol. Moving beyond a simple reagent, this guide repositions the molecule as a versatile fluorenyl-based linker, herein designated as the AFM linker, for Solid-Phase Peptide Synthesis (SPPS). We will explore its core principles, provide validated protocols for its implementation, and discuss the unique advantages conferred by its bifunctional nature.

Introduction: The Strategic Role of Linkers in Fmoc-SPPS